4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of “4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Studies :
- The compound has been involved in the synthesis of various thiazole and triazole derivatives, often serving as a key intermediate. For instance, its derivatives have been synthesized for use in antimicrobial activities, showing significant efficacy against bacteria like Escherichia coli and Staphylococcus aureus (Hussein & Azeez, 2013).
- In another study, a star-shaped molecule incorporating this compound was synthesized for two-photon fluorescence imaging of live cells, demonstrating the compound’s potential in bioimaging applications (Wang et al., 2011).
Applications in Organic Electronics :
- This compound has been used in the design and synthesis of organic photovoltaic materials. For instance, a study described the synthesis of a star-shaped molecule for application in organic solar cells, highlighting its photovoltaic properties (Wu et al., 2009).
Anticancer and Antimicrobial Properties :
- Several derivatives of this compound have been evaluated for their anticancer and antimicrobial properties. A study synthesized novel benzimidazole derivatives showing activity against various cancer cell lines, including colorectal, liver, and ovarian cancer cells (El‐All et al., 2015).
- Additionally, its derivatives have shown promising results in antimicrobial activities, with some compounds exhibiting stronger effects than standard drugs (Barot et al., 2017).
Photophysical Studies :
- Research has been conducted on derivatives of this compound to understand their photophysical properties. One study explored temperature-controlled fluorescence switching in triphenylamine–benzothiazole derivatives, which can have applications in fluorescence imaging and sensing (Kundu et al., 2019).
properties
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURFNHAJTFHMFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461417 |
Source
|
Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
CAS RN |
35666-81-0 |
Source
|
Record name | 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.